molecular formula C17H22ClN3O2 B598765 tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 1198284-74-0

tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No. B598765
CAS RN: 1198284-74-0
M. Wt: 335.832
InChI Key: DFBFBODVZGLTNT-UHFFFAOYSA-N
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Description

“tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H22ClN3O2 . It has a molecular weight of 335.83 . This compound is used in scientific research and its unique structure allows for diverse applications, including drug discovery and catalysis.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The InChI code for the compound is 1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) .

Scientific Research Applications

Pharmacological Activity of Similar Compounds :Compounds structurally related to tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate have been studied for various pharmacological activities. For example, YM348, a compound with a structure involving a 1H-furo[2,3-g]indazol moiety, exhibited a high affinity for cloned human 5-HT(2C) receptors and demonstrated notable pharmacological effects including inducing penile erections and hypolocomotion in rats, acting as a potent and orally active 5-HT(2C) receptor agonist (Kimura et al., 2004). This signifies the potential of indazole-containing compounds in targeting serotonin receptors, indicating a pathway for investigating the effects of this compound in similar domains.

Synthesis and Structure-Activity Relationship :The synthesis of compounds with a structure incorporating elements such as a benzoxazine and piperidin moiety, akin to this compound, has been explored. For instance, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were prepared and evaluated for antihypertensive activity (Clark et al., 1983). Such studies are valuable for understanding the biological activities of different structural variants and could be crucial for assessing the potential therapeutic applications of this compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Future Directions

Indazole-containing derivatives like “tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate” represent one of the most important heterocycles in drug molecules . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely continue to explore the synthesis and potential applications of these compounds in the field of medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBFBODVZGLTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678106
Record name tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198284-74-0
Record name tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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